molecular formula C14H16O2 B13591982 3-(6-Methoxynaphthalen-2-yl)propan-1-ol

3-(6-Methoxynaphthalen-2-yl)propan-1-ol

Cat. No.: B13591982
M. Wt: 216.27 g/mol
InChI Key: XJCGHSRRUIJTPM-UHFFFAOYSA-N
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Description

3-(6-Methoxynaphthalen-2-yl)propan-1-ol is a chiral alcohol derivative featuring a naphthalene backbone substituted with a methoxy group at the 6-position and a hydroxymethylpropyl chain at the 2-position. Its molecular formula is C₁₄H₁₆O₂, with a molar mass of 216.28 g/mol (calculated from molecular formula). This compound is synthesized via catalytic hydrogen transfer reactions using ruthenium(II) or manganese(I) catalysts, as demonstrated in recent studies .

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

3-(6-methoxynaphthalen-2-yl)propan-1-ol

InChI

InChI=1S/C14H16O2/c1-16-14-7-6-12-9-11(3-2-8-15)4-5-13(12)10-14/h4-7,9-10,15H,2-3,8H2,1H3

InChI Key

XJCGHSRRUIJTPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxynaphthalen-2-yl)propan-1-ol typically involves the reaction of 6-methoxy-2-naphthaldehyde with a suitable Grignard reagent, followed by reduction . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

  • Step 1: Formation of Grignard Reagent

    • React 6-methoxy-2-naphthaldehyde with magnesium in the presence of anhydrous ether to form the Grignard reagent.
    • Reaction conditions: Anhydrous ether, inert atmosphere (e.g., nitrogen or argon).
  • Step 2: Addition of Grignard Reagent

    • Add the Grignard reagent to a solution of 3-bromopropanol in anhydrous ether.
    • Reaction conditions: Anhydrous ether, low temperature (0-5°C).
  • Step 3: Reduction

    • Reduce the resulting intermediate using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
    • Reaction conditions: Anhydrous ether, room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxynaphthalen-2-yl)propan-1-ol undergoes various types of chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    • Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
  • Reduction: : The compound can be reduced to form the corresponding alkane.

    • Common reagents: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
  • Substitution: : The methoxy group can be substituted with other functional groups.

    • Common reagents: Halogenating agents such as bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: 3-(6-Methoxynaphthalen-2-yl)propanal or 3-(6-Methoxynaphthalen-2-yl)propanoic acid.

    Reduction: 3-(6-Methoxynaphthalen-2-yl)propane.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Synthesis Method Yield Key Applications/Findings
3-(6-Methoxynaphthalen-2-yl)propan-1-ol C₁₄H₁₆O₂ 216.28 Primary alcohol, methoxy, naphthalene Ru/Mn-catalyzed hydrogen transfer 57–79% Pharmaceutical intermediate
2-(6-Methoxynaphthalen-2-yl)propanoic acid C₁₄H₁₄O₃ 230.26 Carboxylic acid, methoxy, naphthalene Friedel-Crafts cyclization 79% Precursor for cyclized derivatives
2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one C₁₈H₂₁NO₃ 299.36 Ketone, morpholine, methoxy, naphthalene Nucleophilic substitution N/A Biological activity studies
1-(6-Methoxynaphthalen-2-yl)-3-methylpentan-1-ol C₁₇H₂₂O₂ 258.35 Secondary alcohol, branched alkyl chain Chemoenzymatic synthesis 57% Chiral alcohol synthesis
2-Methyl-3-(naphthalen-1-yl)propan-1-ol C₁₄H₁₆O 200.28 Primary alcohol, naphthalen-1-yl Unspecified N/A Unreported

Notes on Comparative Limitations

  • Positional Isomerism : Substitution at naphthalen-1-yl (e.g., 2-Methyl-3-(naphthalen-1-yl)propan-1-ol) versus naphthalen-2-yl alters π-π stacking and biological interactions .
  • Functional Group Trade-offs : Carboxylic acids offer reactivity for derivatization but may limit bioavailability compared to alcohols .
  • Synthesis Scalability : High-yield catalytic methods (e.g., Ru/Mn) are preferable for industrial applications over labor-intensive enzymatic routes .

Biological Activity

3-(6-Methoxynaphthalen-2-yl)propan-1-ol is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H16O2. The compound features a naphthalene ring with a methoxy group at the 6-position and a propanol functional group, which enhances its solubility and reactivity. The unique structure allows for various interactions with biological targets, making it a candidate for pharmacological studies.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. Research suggests that it may inhibit the growth of certain bacteria and fungi, potentially through mechanisms involving enzyme inhibition or disruption of cellular processes.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Initial findings suggest that it may act as an inhibitor of specific enzymes or receptors involved in cancer cell proliferation. The exact mechanisms are still under investigation, but the compound's ability to interfere with cellular signaling pathways positions it as a promising candidate for further research in cancer therapy.

The biological activity of this compound is thought to involve interactions with various biological macromolecules. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell growth.
  • Receptor Modulation : It could modulate receptor activities involved in signaling pathways related to inflammation or cell proliferation.

Further studies are necessary to elucidate these mechanisms and confirm the compound's therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
3-Amino-3-(2-methoxynaphthalen-1-yl)propan-1-olStructureDifferent methoxy position affecting reactivity
2-Amino-3-(1H-indol-3-yl)propan-1-olStructureContains an indole moiety, leading to distinct properties

The specific substitution pattern on the naphthalene ring in this compound imparts distinct chemical and biological properties compared to these similar compounds, highlighting its potential for targeted therapeutic applications.

Study on Antimicrobial Activity

A recent study investigated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition zones, suggesting its potential as a natural antimicrobial agent. Further research is needed to determine the minimum inhibitory concentration (MIC) and explore possible synergistic effects with other antimicrobial agents.

Investigation into Anticancer Effects

Another study focused on the anticancer effects of the compound using cancer cell lines. The findings revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis in a dose-dependent manner. These results support its potential use as an adjunct therapy in cancer treatment.

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